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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclohexanol

Cat. No.: B150853

An in-depth guide to the biological activities of (1R,2R)-2-aminocyclohexanol derivatives,
prepared for researchers, scientists, and drug development professionals. This document
details the synthesis, mechanisms of action, and therapeutic potential of these compounds,
with a focus on their roles as enzyme inhibitors in cancer and inflammatory diseases.

Introduction

(1R,2R)-2-aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring with
amino (-NH2) and hydroxyl (-OH) groups in a trans configuration.[1][2] This specific
stereochemistry is a crucial feature that contributes to the biological activity of its derivatives,
making it a valuable scaffold in medicinal chemistry for the synthesis of bioactive compounds.
[1] Derivatives of this core structure have been extensively investigated for a range of
therapeutic applications, most notably as potent and selective inhibitors of sphingosine
kinases, which are key enzymes in cell signaling pathways implicated in cancer and
inflammation.[3][4][5]

Primary Biological Activity: Sphingosine Kinase
Inhibition

A significant body of research has focused on (1R,2R)-2-aminocyclohexanol derivatives as
inhibitors of sphingosine kinases (SphK), particularly Sphingosine Kinase 2 (SphK2).[3][5]

SphKs are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-
1-phosphate (S1P), a critical signaling molecule that regulates numerous cellular processes,
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including cell growth, proliferation, and survival.[3][4] Dysregulation of the SphK/S1P pathway
is implicated in various pathologies, including cancer, kidney fibrosis, and multiple sclerosis,
making SphK isoforms attractive therapeutic targets.[3]

Mechanism of Action: Sphingosine Kinase 2 Inhibition

Derivatives of (1R,2R)-2-aminocyclohexanol have been designed to fit into the "J"-shaped
sphingosine binding pocket of SphK2. Molecular docking studies reveal key interactions: the
cyclohexyl ring binds deep within a cleft in the pocket, while other functional groups, such as a
trifluoromethyl group, can fit into small side cavities.[3] A hydrogen bond often forms between a
guanidino group on the derivative and the Asp308 residue of the human SphK2 enzyme,
anchoring the inhibitor in the active site and preventing the binding and phosphorylation of the
natural substrate, sphingosine.[3] This inhibition leads to a decrease in intracellular S1P levels,
disrupting the signaling pathways that promote cancer cell survival and proliferation.[3]
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Figure 1: Sphingosine Kinase Signaling Pathway and Inhibition
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Figure 1: Sphingosine Kinase Signaling Pathway and Inhibition

Quantitative Data: SphK2 Inhibition

Several (1R,2R)-2-aminocyclohexanol derivatives have demonstrated high potency and
selectivity for SphK2 over the SphK1 isoform. The data below summarizes the inhibitory activity
of key compounds from the literature.
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Selectivity
Compound ID Target Activity (Ki) (SphK1/SphK2  Reference
)
l4c
Human SphK2 90 nM ~200-fold [3]
(SLP9101555)
20| Dual Inhibitor
Human SphK2 90 nM (SphK1 Ki=120 [5]
(SLC4011540)
nM)
20dd
Human SphK2 90 nM >100-fold [5]
(SLC4101431)

Experimental Protocols

This protocol outlines the method used to determine the inhibitory constant (Ki) of compounds
against SphK2.

e Enzyme Preparation: Recombinant human SphK2 is expressed and purified.

¢ Reaction Mixture: The assay is typically performed in a buffer containing 50 mM HEPES (pH
7.4), 150 mM NacCl, 1 mM MgClz, 0.1% BSA, and 1 mM DTT.

« Inhibitor Addition: Varying concentrations of the test compound (e.g., 14c) are pre-incubated
with the SphK2 enzyme for a defined period (e.g., 15 minutes) at room temperature.

¢ Reaction Initiation: The enzymatic reaction is initiated by adding the substrates: sphingosine
(often in a complex with BSA) and [y-2P]ATP.

¢ Incubation: The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C
and is then terminated.

o Lipid Extraction: The radiolabeled product, [32P]S1P, is separated from unreacted [y-32P]ATP
via lipid extraction using a chloroform/methanol/HCI solvent system.

¢ Quantification: The amount of [32P]S1P formed is quantified using liquid scintillation counting.
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» Data Analysis: Ki values are calculated from the IC50 values (the concentration of inhibitor
required to reduce enzyme activity by 50%) using the Cheng-Prusoff equation, based on the
concentration and Km of ATP.

This protocol measures the ability of an inhibitor to block SphK2 activity within a cellular
context.[3][6]

o Cell Culture: Human histiocytic lymphoma U937 cells, which express both SphK1 and
SphK2, are cultured in RPMI 1640 media supplemented with 10% fetal bovine serum.[3]

e Serum Starvation: 24 hours prior to the experiment, the growth medium is replaced with a
low-serum medium (0.5% FBS) to reduce baseline signaling.[6]

o Treatment: Cells are treated for 2 hours with varying concentrations of the SphK2 inhibitor
(e.g., 14c) in the presence of FTY720, a prodrug that is preferentially phosphorylated by
SphK2.[3][6]

o Cell Lysis and Extraction: After incubation, cells are harvested and lysed. Lipids, including
S1P and the phosphorylated product FTY720-phosphate (FTY720-P), are extracted.[3]

e Quantification by LC-MS/MS: The levels of intracellular S1P and FTY720-P are determined
by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

o Data Analysis: A dose-dependent decrease in the levels of both S1P and FTY720-P indicates
effective inhibition of SphK2 in a cellular environment.[3]
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Figure 2: Workflow for Cellular SphK2 Inhibition Assay

Anticancer Activity

Derivatives of amino-alcohols, including the aminocyclohexanol scaffold, have been
investigated for their potential as anticancer agents.[7][8] The mechanism often involves the
induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Quantitative Data: Cytotoxicity
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The following table summarizes the cytotoxic activity (IC50) of aminobenzylnaphthol derivatives
(MMZ compounds), which share structural similarities, against pancreatic and colorectal cancer

cell lines.

Compound . Cancer Incubation

Cell Line . IC50 (pM) Reference
ID Type Time
MMZ

BxPC-3 Pancreatic 24 h 30.15-66.19 [3]
compounds
MMZ

HT-29 Colorectal 24 h 31.78-111.5 [8]
compounds
MMZ _

BxPC-3 Pancreatic 72 h 13.26 - 54.55 [g]
compounds
MMZ

HT-29 Colorectal 72 h 11.55-58.11 [8]
compounds

Experimental Protocols

This colorimetric assay is used to assess the metabolic activity of cells and serves as a
measure of cell viability and proliferation.

e Cell Seeding: Cancer cells (e.g., BXPC-3, HT-29) are seeded into 96-well plates at a
predetermined density and allowed to adhere overnight.[7]

o Compound Treatment: Cells are treated with a range of concentrations of the test derivative
for a specified period (e.g., 24 or 72 hours). A vehicle control (e.g., DMSO) is also included.

[8]

o MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

 Incubation: The plate is incubated for 2-4 hours, during which viable cells with active
mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.
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e Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO,
isopropanol) is added to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of the resulting purple solution is measured using a
microplate reader at a wavelength of approximately 570 nm.

o Data Analysis: The absorbance values are used to calculate the percentage of cell viability
relative to the vehicle control. The IC50 value is determined by plotting cell viability against
the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

While specific data for (1R,2R)-2-aminocyclohexanol derivatives is less prominent in the
provided search context, related amino alcohol and aminonaphthol derivatives have shown
promising antimicrobial properties.[9][10] The general principle involves evaluating the
minimum concentration of a compound required to inhibit the visible growth of a
microorganism.

Quantitative Data: Minimum Inhibitory Concentration
(MIC)

The table below shows the antimicrobial activity of a 1-aminoalkyl-2-naphthol derivative,
highlighting its potential against multidrug-resistant (MDR) bacteria.

Compound ID Microorganism MIC (pg/mL) Reference
Pseudomonas

Compound 3 ] 10 [9][10]
aeruginosa MDR1
Staphylococcus

Compound 3 100 [9]
aureus MDR

Experimental Protocol

This is a standard laboratory method used to determine the minimum inhibitory concentration
(MIC) of an antimicrobial agent.
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e Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., P.
aeruginosa) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10°
CFU/mL).

o Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth
medium to obtain a range of concentrations.

 Inoculation: Each well containing the diluted compound is inoculated with the standardized
bacterial suspension.

o Controls: A positive control well (broth + inoculum, no compound) and a negative control well
(broth only) are included.

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

» Reading Results: The MIC is determined as the lowest concentration of the compound at
which there is no visible growth (turbidity) of the microorganism.

Conclusion

Derivatives of the (1R,2R)-2-aminocyclohexanol scaffold represent a versatile and promising
class of bioactive molecules. Their most well-documented activity is as potent and selective
inhibitors of Sphingosine Kinase 2, a key target in oncology and inflammatory diseases. The
specific stereochemistry of the core structure is critical for achieving high-affinity binding to
therapeutic targets. Further research into the structure-activity relationships, ADMET
properties, and in vivo efficacy of these derivatives is warranted to advance them as potential
clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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